(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethoxy and ethyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
-
Starting Materials
- 2-Ethoxybenzaldehyde
- 4-Ethylacetophenone
-
Reaction Conditions
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
-
Procedure
- Mix the starting materials in the solvent.
- Add the base slowly while stirring.
- Allow the reaction to proceed for several hours.
- Neutralize the reaction mixture and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or ketones
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Corresponding alcohols
-
Substitution
- Reagents: Halogens, nucleophiles
- Conditions: Solvent such as dichloromethane or acetonitrile
- Products: Substituted chalcones
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane, acetonitrile
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted chalcones
Scientific Research Applications
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one has various applications in scientific research, including:
-
Chemistry
- Used as a starting material for the synthesis of more complex organic molecules.
- Studied for its reactivity and chemical properties.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
-
Medicine
- Explored for its potential therapeutic applications due to its biological activities.
-
Industry
- Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one depends on its specific application. For example, its biological activity may involve interactions with cellular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-Hydroxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- (2E)-3-(2-Methoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- (2E)-3-(2-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-9-11-16(12-10-15)18(20)14-13-17-7-5-6-8-19(17)21-4-2/h5-14H,3-4H2,1-2H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAQXNKMVNRRCM-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.